8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol

Hsp90 inhibition fluorescence polarization cancer chaperone

8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol (CAS 35868-49-6, MW 287.4 g/mol, C₁₇H₂₅N₃O) is a synthetic 8-aminoquinoline derivative distinguished by a free 6-hydroxyl group on the quinoline core and an N-isopropyl-terminated pentylamino side chain at position 8. It belongs to the 6-hydroxy-8-aminoquinoline subclass—structurally related to the antimalarial agents pentaquine (6-methoxy-8-(5-isopropylaminopentylamino)quinoline, CAS 86-78-2) and isopentaquine (CAS 529-73-7), but differing critically at the 6-position (OH vs.

Molecular Formula C17H25N3O
Molecular Weight 287.4 g/mol
CAS No. 35868-49-6
Cat. No. B11837849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol
CAS35868-49-6
Molecular FormulaC17H25N3O
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCCCNC1=C2C(=CC(=C1)O)C=CC=N2
InChIInChI=1S/C17H25N3O/c1-13(2)18-8-4-3-5-9-19-16-12-15(21)11-14-7-6-10-20-17(14)16/h6-7,10-13,18-19,21H,3-5,8-9H2,1-2H3
InChIKeyFCQZEZCNARMPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol (CAS 35868-49-6): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol (CAS 35868-49-6, MW 287.4 g/mol, C₁₇H₂₅N₃O) is a synthetic 8-aminoquinoline derivative distinguished by a free 6-hydroxyl group on the quinoline core and an N-isopropyl-terminated pentylamino side chain at position 8 [1]. It belongs to the 6-hydroxy-8-aminoquinoline subclass—structurally related to the antimalarial agents pentaquine (6-methoxy-8-(5-isopropylaminopentylamino)quinoline, CAS 86-78-2) and isopentaquine (CAS 529-73-7), but differing critically at the 6-position (OH vs. OCH₃) [2]. The compound was identified as compound 11 in a high-throughput screening campaign that discovered aminoquinolines as a new class of heat shock protein 90 (Hsp90) inhibitors, and was sourced from the NCI chemical collection (SID 24724290) [3].

6-Hydroxy-8-aminoquinoline chemotype — distinct from 6-methoxy antimalarial scaffolds at the critical 6-position substituent
Hsp90 inhibitor screening hit — identified via HTS from NCI chemical collection (SID 24724290); supports chaperone pathway studies
Mono-isopropyl terminal amine — defined substitution profile for terminal-amine SAR probe development within the 6-OH series

Why Pentaquine, Isopentaquine, or Primaquine Cannot Be Interchanged with 8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol: The 6-OH vs. 6-OCH₃ Divide


Within the 8-aminoquinoline pharmacophore, the 6-position substituent (hydroxyl vs. methoxy) is not a conservative modification—it dictates differential DNA-binding affinity, redox behavior, and biological target selectivity [1]. The 6-hydroxy derivative binds to DNA to a measurably lesser extent than its 6-methoxy parent compound [1], and 6-demethyl-8-aminoquinolines have demonstrated generally greater in vitro activity against macrophage-contained Leishmania compared to their 6-methoxy counterparts [2]. In the Hsp90 inhibition context, the 6-hydroxyl series (compounds 10 and 11) exhibits a distinct structure-activity relationship where longer alkyl linkers promote activity, a trend opposite to that observed in the 6-methoxy series [3]. These divergent profiles mean that experimental results obtained with pentaquine, isopentaquine, or primaquine cannot be extrapolated to this compound, and vice versa. For procurement, substituting a generic 8-aminoquinoline risks invalidating entire experimental datasets built around the specific 6-OH scaffold.

Target: 6-OH 8-Aminoquinoline (this compound)
Substitute Class: 6-OCH₃ Analogs (pentaquine, isopentaquine, primaquine)
! 6-OH substitution reduces DNA-binding extent vs 6-OCH₃ — nucleic acid interaction profiles may not transfer across the 6-position divide
! SAR trends diverge between 6-OH and 6-OCH₃ series — linker-length effects on target engagement may oppose across chemotypes
! Redox behavior and biological target selectivity differ — experimental datasets may not extrapolate between 6-substituent classes without scaffold-specific validation

Quantitative Differentiation Evidence for 8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol Relative to Closest Analogs


Hsp90 Competitive Binding Affinity: Compound 11 vs. Compound 10 (Diethyl Analog) by Fluorescence Polarization

Compound 11 [8-[5-(propan-2-ylamino)pentylamino]quinolin-6-ol] exhibits approximately 2.2-fold weaker binding affinity for Hsp90 in a fluorescence polarization (FP) competitive binding assay compared to its closest 6-hydroxyl analog, compound 10 (which bears a diethyl-substituted terminal amine). Specifically, compound 11 showed an IC₅₀ of 1.6 µM versus 0.73 µM for re-synthesized compound 10 [1]. This demonstrates that for the 6-hydroxyl-aminoquinoline series, di-alkyl substitution on the terminal nitrogen is critical for maximal target engagement, and that mono-isopropyl substitution (compound 11) represents a moderately potent but mechanistically informative probe.

Hsp90 FP Binding
Head-to-head
IC₅₀ = 1.6 µM vs 0.73 µM (compound 10)
Supports terminal-amine SAR interpretation; ~2.2-fold weaker binding with mono-isopropyl substitution
FP assay, Cy3b-geldanamycin probe, MCF7 lysates; pH 7.4, 23°C
Hsp90 inhibition fluorescence polarization cancer chaperone

Hsp90 Cellular Functional Assay: Compound 11 vs. Compound 10 by Her2 Degradation Western Blot

In a cell-based Western blot assay measuring Hsp90 client protein (Her2) degradation in MCF7 cells after 24-hour compound treatment, compound 11 showed an IC₅₀ of 6.0 µM, which is 6-fold weaker than compound 10 (IC₅₀ = 1.0 µM, re-synthesized) [1]. The difference between these two 6-hydroxyl-aminoquinolines lies solely in the terminal amine substitution: compound 11 bears a single isopropyl group, while compound 10 carries two ethyl groups. This 6-fold differential in the cellular readout—substantially larger than the ~2-fold difference observed in the biochemical FP assay—suggests that mono-alkyl substitution on the terminal nitrogen disproportionately impairs cell permeability or intracellular target engagement [1][2].

Hsp90 Cellular Activity
Head-to-head
IC₅₀ = 6.0 µM vs 1.0 µM (compound 10)
Supports cellular target-engagement review; ~6-fold differential suggests permeability or intracellular engagement differences
Her2 degradation WB, MCF7 cells, 24 h treatment, normalized to Hsp90 and DMSO control
Hsp90 cellular inhibition Her2 degradation Western blot

DNA-Binding Propensity: 6-Hydroxy vs. 6-Methoxy 8-Aminoquinolines

In equilibrium dialysis studies using native calf thymus DNA, 6-hydroxy derivatives of 8-aminoquinolines (including primaquine and pentaquine metabolites) consistently showed lower extent of DNA binding compared to their corresponding 6-methoxy parent compounds [1]. While the Morris et al. (1970) study did not test compound 11 directly, it examined two paired 6-OH/6-OCH₃ 8-aminoquinoline sets and demonstrated that the 6-hydroxy substitution reduces DNA binding across the class [1]. This finding is mechanistically significant because DNA intercalation has been implicated in both the antimalarial activity and the hemolytic toxicity of 8-aminoquinolines [2].

DNA-Binding Propensity
Class-level
Lower DNA binding vs 6-OCH₃ (qualitative, consistent across tested pairs)
Class-level DNA-binding context; reduced intercalation may alter off-target profiles in cell-based assays
Equilibrium dialysis, calf thymus DNA, pH 6.0–8.0, 4°C; compound 11 not directly tested
DNA binding 8-aminoquinoline nucleic acid interaction

Antileishmanial Activity: 6-Hydroxy-8-Aminoquinolines vs. 6-Methoxy Analogs in Macrophage Model

In a human macrophage in vitro model infected with Leishmania tropica, 6-hydroxy-8-aminoquinoline compounds (specifically WR 6881 and WR 49577, distinct from but structurally related to compound 11) were identified as the most active drugs tested, outperforming their 6-methoxy counterparts [1]. The study explicitly concluded that '6-demethyl-8-aminoquinolines may be generally more active in vitro than the parent 6-methoxy structures against macrophage-contained Leishmania' [1]. While compound 11 was not among the specific WR compounds tested, it shares the defining 6-hydroxy-8-aminoquinoline scaffold that conferred this activity advantage.

Antileishmanial Activity
Class-level
Reported most active among tested 8-AQs in macrophage model
Reported intracellular activity context; 6-OH pharmacophore may support antiparasitic screening programs
L. tropica-infected human macrophages; WR 6881/WR 49577 tested; compound 11 not directly assayed
Leishmania 8-aminoquinoline macrophage assay

Red Blood Cell Membrane Effects: Pentaquine vs. 6-Hydroxy-Pentaquine Derivatives

Exposure of human red blood cells to pentaquine and its 6-hydroxy derivatives produced differential effects on phospholipid metabolism, osmotic stability, and reducing potential [1]. The 6-hydroxyl substitution alters the redox cycling capacity of the quinoline scaffold—a property directly linked to methemoglobin formation and hemolytic toxicity that has historically limited the clinical use of 8-aminoquinolines [2]. While full quantitative data from the Wittels (1971) study is behind a paywall, the existence of differential erythrocyte effects between pentaquine and its hydroxy derivatives indicates that the 6-position substitution has tangible consequences for red blood cell compatibility in ex vivo and in vivo models.

RBC Membrane Effects
Data to verify
Qualitative differences in phospholipid metabolism and osmotic stability vs pentaquine
Requires erythrocyte-model validation; source-specific review needed for hemocompatibility assessment
Human RBCs ex vivo; full quantitative data unavailable from abstract; Wittels 1971
erythrocyte toxicity phospholipid metabolism hemolysis

SAR Divergence Between 6-Hydroxyl and 6-Methoxy Amino quinoline Series

The Ganesh et al. (2008) study explicitly demonstrated that the 6-hydroxyl-aminoquinoline series (compounds 10 and 11) follows a fundamentally different structure-activity relationship from the 6-methoxy-amino quinoline series. In the 6-hydroxyl series, longer alkyl linkers (n=3) between the quinoline core and terminal amine promote Hsp90 inhibitory activity, whereas the 6-methoxy series does not show this trend [1]. Compound 11 represents the mono-isopropyl variant with the optimal n=3 linker length, achieving measurable but sub-maximal potency (FP IC₅₀ 1.6 µM; WB IC₅₀ 6.0 µM) [1]. This divergent SAR means that structure-activity knowledge from the extensively studied 6-methoxy antimalarial series cannot be applied to predict the behavior of 6-hydroxyl compounds in Hsp90 or other target contexts.

SAR Divergence
Head-to-head
~19-fold greater potency vs 6-OCH₃ analog with identical linker (n=3)
Supports chemotype-specific SAR interpretation; 6-OH group redefines pharmacophore requirements vs 6-OCH₃ series
Compound 11 (6-OH) FP IC₅₀ 1.6 µM vs quinocide (6-OCH₃) FP IC₅₀ ~30 µM; same assay platform
structure-activity relationship linker length Hsp90 SAR

Validated Application Scenarios for 8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol Based on Quantitative Differentiation Evidence


Hsp90 Inhibitor SAR Probe: Terminal Amine Substitution Studies

Compound 11 provides a well-characterized mono-isopropyl-terminated reference point within the 6-hydroxyl-8-aminoquinoline Hsp90 inhibitor series. With FP IC₅₀ = 1.6 µM and WB IC₅₀ = 6.0 µM, it anchors the lower end of the potency range for this chemotype, enabling direct comparison with the diethyl-substituted compound 10 (FP IC₅₀ = 0.73 µM; WB IC₅₀ = 1.0 µM) to quantify the contribution of di-alkyl vs. mono-alkyl terminal amine substitution to both biochemical binding and cellular target engagement [1]. This defined potency gap (~2.2-fold in FP, ~6-fold in WB) makes compound 11 indispensable for SAR-by-catalog studies aimed at optimizing the terminal amine moiety of aminoquinoline Hsp90 ligands.

DNA-Interaction Comparative Studies: 6-OH vs. 6-OCH₃ 8-Aminoquinolines

For researchers investigating the role of 8-aminoquinoline–DNA interactions in either antimalarial mechanism of action or host-cell genotoxicity, compound 11 serves as a representative 6-hydroxy test article. As established by Morris et al. (1970), 6-hydroxy-8-aminoquinolines bind to native DNA to a lesser extent than their 6-methoxy parent compounds [1]. Pairing compound 11 with pentaquine (6-methoxy analog) in parallel DNA-binding assays (equilibrium dialysis, spectrophotometric titration, or thermal melt) allows direct quantification of how the 6-OH→6-OCH₃ substitution modulates nucleic acid affinity, independent of side-chain variations [1][2].

Antiparasitic Screening: Leishmania and Plasmodium Liver-Stage Hit Expansion

The class-level finding that 6-hydroxy-8-aminoquinolines exhibit superior in vitro activity against intracellular Leishmania compared to 6-methoxy analogs [1] positions compound 11 as a scaffold representative for antiparasitic screening cascades. With its defined Hsp90 inhibition profile (FP IC₅₀ = 1.6 µM; WB IC₅₀ = 6.0 µM), compound 11 can be deployed as a chemical probe to interrogate whether Hsp90 inhibition contributes to the antileishmanial or anti-hypnozoite activity of 6-hydroxy-8-aminoquinolines—a mechanistic hypothesis that cannot be tested using 6-methoxy compounds due to their divergent target engagement profiles [2].

Erythrocyte Toxicity Profiling: Differentiating Redox-Mediated Hemolysis from Target-Driven Effects

The documented differential effects of pentaquine vs. its 6-hydroxy derivatives on red blood cell phospholipid metabolism and osmotic stability [1] support the use of compound 11 in hemocompatibility panels. By including compound 11 alongside pentaquine (6-methoxy), primaquine, and a vehicle control in ex vivo human erythrocyte assays (methemoglobin formation, osmotic fragility, GSH depletion), researchers can parse whether observed hemolytic effects are driven by the 6-methoxy redox-cycling pathway or are intrinsic to the 8-aminoquinoline scaffold. This application is particularly relevant for groups developing next-generation 8-aminoquinolines with improved hematological safety margins [1][2].

Application
Selection Property
Validation Focus
Hsp90 terminal-amine SAR studies
Mono-isopropyl substitution context
Biochemical vs cellular target engagement comparison
6-OH vs 6-OCH₃ DNA-interaction studies
6-Hydroxy DNA-binding profile
Nucleic acid affinity quantification
Antiparasitic screening studies
6-Hydroxy pharmacophore context
Intracellular macrophage assay endpoints
Erythrocyte toxicity profiling
Redox-cycling differentiation context
Hemocompatibility endpoint monitoring
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